Pyranocoumarin

Descripción general

Descripción

Fue desarrollado como un agente cardiotónico con propiedades vasodilatadoras, principalmente para el tratamiento de la insuficiencia cardíaca congestiva . Prinoxodan funciona como un inhibidor de la fosfodiesterasa 3, que aumenta la fuerza contráctil del corazón mientras reduce la presión arterial y la resistencia periférica total .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Prinoxodan implica varios pasos clave:

Ciclización: La 2-(metilaminometil)anilina se cicla con 1,1'-carbonildiimidazol en tetrahidrofurano en reflujo para formar 3-metil-1,2,3,4-tetrahidroquinazolin-2-ona.

Condensación: Este intermedio se condensa luego con cloruro de metilsuccinilo usando cloruro de aluminio anhidro en disulfuro de carbono en reflujo para producir 6-[3-(metoxicarbonil)propionil]-3-metil-1,2,3,4-tetrahidroquinazolin-2-ona.

Ciclocondensación: Finalmente, este compuesto se somete a ciclocondensación con hidracina en etanol en reflujo para producir Prinoxodan.

Métodos de producción industrial: La producción industrial de Prinoxodan sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento a través de condiciones de reacción optimizadas y procesos de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Prinoxodan experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar derivados de quinazolinona correspondientes.

Reducción: Las reacciones de reducción pueden modificar el anillo de piridazinona, alterando sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados modificados de quinazolinona y piridazinona, que pueden exhibir diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Pyranocoumarins are naturally occurring organic compounds that consist of a coumarin structure condensed with a pyran ring . These compounds have various biological activities, leading to their investigation for several therapeutic applications .

Scientific Research Applications

Pyranocoumarins have demonstrated diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, antiviral, antihyperglycemic, and antidyslipidemic effects . Researchers have explored their potential in treating various conditions .

Anti-inflammatory Activity:

- Several pyranocoumarins have shown anti-inflammatory effects . They can inhibit protein denaturation and exhibit anti-proteinase activity . Some pyranocoumarins have demonstrated stronger action than the control aspirin in inhibiting proteinase activity .

- In vivo studies on rats with formaldehyde-induced paw edema showed that oral administration of pyranocoumarins decreased paw edema . However, the effect was less significant compared to the control indomethacin, possibly due to the lower concentration of the active ingredient administered .

- Pyranocoumarins can also inhibit cyclooxygenases (COX-1 and COX-2), enzymes responsible for the formation of prostanoids that contribute to inflammation and pain . Many this compound derivatives have shown a better effect against COX-2 (IC50 ≤ 10 µM). Compound 5a exhibited significant selectivity against COX-2 compared to celecoxib . The anti-inflammatory activity of synthesized pyranocoumarins may be related to the amino groups in their structure .

- Research indicates that Polygoni Perfoliati Herba has anti-inflammatory effects, potentially mediated by specific compounds within the herb .

Antimicrobial Activity:

- Certain pyranocoumarins, such as compounds 5a and 5c , have shown a strong effect against gram-negative bacteria . Compound 5a had prominent antimicrobial activity against most tested microorganisms, with minimum inhibitory concentration (MIC) values of 250–500 µg/mL .

Anticancer Activity:

- Praeruptorin D (PD), a this compound isolated from Radix Peucedani, has exhibited antitumor activities . Decursin, a this compound from Angelica gigas, shows cytotoxic effects on various human cancer cell lines . Decursin and decursinol derivatives are effective as anticancer agents .

Other Activities:

- Pyranocoumarins have demonstrated neuroprotective, antidiabetic, and antifungal activities .

- Extracts from P. sibiricus, which contain coumarins, have shown neuromodulatory activity, potentially by activating the GABA system . These extracts have also shown membrane-stabilizing action and anti-anxiety and anticonvulsant effects in laboratory rats .

- Pyranocoumarins may have potential as drug candidates without hepatotoxicity .

Additional Scientific Context:

- Synthesis: Research has been done on synthetic strategies for creating pyranocoumarins and dipyranocoumarins . These methods involve forming a pyran ring from a coumarin or a pyranone moiety from an existing pyran .

- Applications: Pyranocoumarins have uses as anti-HIV, anti-inflammatory, antitubercular, antihyperglycemic, and antibacterial agents . Khellactones and calanolides are particularly effective and selective in anti-HIV activity .

Mecanismo De Acción

Prinoxodan ejerce sus efectos inhibiendo la fosfodiesterasa 3, una enzima que degrada el monofosfato cíclico de adenosina (AMPc). Al inhibir esta enzima, Prinoxodan aumenta los niveles de AMPc, lo que lleva a una mayor contractilidad del músculo cardíaco y vasodilatación. Esto resulta en un mejor gasto cardíaco y una reducción de la resistencia vascular .

Comparación Con Compuestos Similares

Prinoxodan es único entre los inhibidores de la fosfodiesterasa debido a su estructura específica y perfil farmacológico. Compuestos similares incluyen:

Pimobendan: Otro inhibidor de la fosfodiesterasa con efectos inotrópicos y vasodilatadores positivos.

Milrinona: Un inhibidor de la fosfodiesterasa utilizado en el tratamiento de la insuficiencia cardíaca.

Enoximona: Un inhibidor de la fosfodiesterasa con propiedades cardiotónicas similares.

Prinoxodan destaca por sus efectos equilibrados sobre la contractilidad cardíaca y la resistencia vascular, lo que lo convierte en un candidato prometedor para el tratamiento de la insuficiencia cardíaca .

Actividad Biológica

Pyranocoumarins are a class of naturally occurring compounds characterized by a coumarin structure fused with a pyran ring. These compounds have garnered significant attention in recent years due to their diverse biological activities, which include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the current knowledge on the biological activities of pyranocoumarins, supported by research findings and case studies.

Overview of Biological Activities

Pyranocoumarins exhibit a wide range of biological activities, classified broadly into the following categories:

- Antibacterial Activity : Several studies have demonstrated the effectiveness of pyranocoumarins against various bacterial strains. For instance, linear pyranocoumarins such as decursin and decursinol angelate have shown significant antibacterial properties against Bacillus subtilis with minimum inhibitory concentrations (MICs) of 50 and 12.5 μg/mL, respectively .

- Antifungal Activity : Pyranocoumarins like Xanthyletin have been tested against fungal pathogens such as Magnaporthe oryzae, exhibiting potent antifungal effects that prevent spore germination at concentrations as low as 100 μg/mL .

- Anticancer Activity : Research has highlighted the anticancer potential of pyranocoumarins in various cancer types. For example, decursin has been investigated for its effects on prostate, lung, breast, and colon cancers. In vitro studies indicate that these compounds can induce apoptosis in cancer cells .

- Anti-inflammatory Activity : Pyranocoumarins have been shown to possess anti-inflammatory properties. Compounds such as Praeruptorin D exhibited significant inhibition of superoxide anion generation with IC50 values indicating potent activity .

- Neuroprotective Effects : Some pyranocoumarins are believed to enhance central nervous system functions and may play a role in neuroprotection. For example, they can stimulate cognitive functions and reduce oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities of Pyranocoumarins

| Activity Type | Example Compounds | Target Organisms/Cancer Types | Key Findings |

|---|---|---|---|

| Antibacterial | Decursin, Decursinol Angelate | Bacillus subtilis | MICs of 50 and 12.5 μg/mL |

| Antifungal | Xanthyletin | Magnaporthe oryzae | Inhibition of spore germination at 100 μg/mL |

| Anticancer | Decursin | Prostate, Lung, Breast Cancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Praeruptorin D | In vitro models | IC50 values indicating significant inhibition |

| Neuroprotective | Various | Neuronal cells | Reduces oxidative stress and enhances cognitive function |

The biological activity of pyranocoumarins is attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyranocoumarins inhibit key enzymes involved in inflammation and cancer progression. For instance, they have shown significant inhibitory effects on COX-1 and COX-2 enzymes .

- Apoptosis Induction : Pyranocoumarins can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Properties : The antioxidant capacity of pyranocoumarins contributes to their neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal tissues .

Propiedades

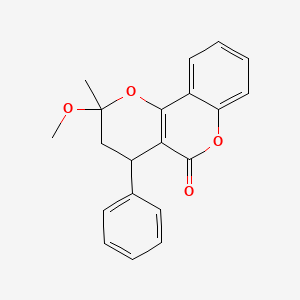

IUPAC Name |

2-methoxy-2-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFASEKBKWVCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862101 | |

| Record name | Cyclocumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-20-7 | |

| Record name | Cyclocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocumarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclocumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2-methoxy-2-methyl-4-phenylpyrano[3,2-c]chromen-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOCUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725P8AW50M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.